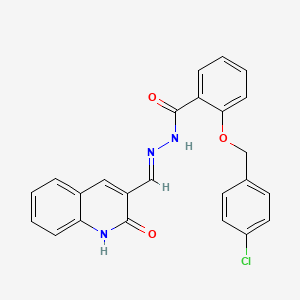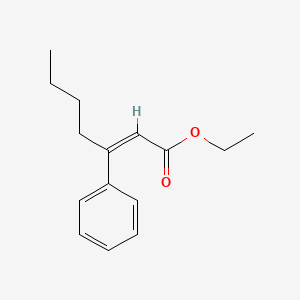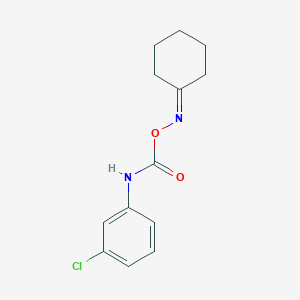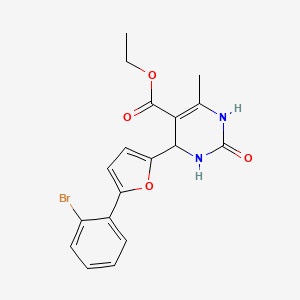
3-Phenylallyl N-(2-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylallyl N-(2-chlorophenyl)carbamate is an organic compound with the molecular formula C16H14ClNO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylallyl N-(2-chlorophenyl)carbamate typically involves the reaction of 3-phenylallyl alcohol with 2-chlorophenyl isocyanate. The reaction is carried out in an inert solvent such as dichloromethane, under anhydrous conditions, and at a controlled temperature to ensure the formation of the desired carbamate ester .
Industrial Production Methods
Industrial production methods for carbamate esters like this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylallyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
3-Phenylallyl N-(2-chlorophenyl)carbamate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenylallyl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylallyl N-phenylcarbamate: Similar in structure but lacks the chlorine atom.
3-Phenylallyl N-(4-bromophenyl)carbamate: Contains a bromine atom instead of chlorine.
2-Chloroethyl N-phenylcarbamate: Has a different alkyl group attached to the nitrogen.
Uniqueness
3-Phenylallyl N-(2-chlorophenyl)carbamate is unique due to the presence of both the phenylallyl and 2-chlorophenyl groups. This combination imparts specific chemical and biological properties that are distinct from other carbamate esters .
Propriétés
Formule moléculaire |
C16H14ClNO2 |
|---|---|
Poids moléculaire |
287.74 g/mol |
Nom IUPAC |
[(E)-3-phenylprop-2-enyl] N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H14ClNO2/c17-14-10-4-5-11-15(14)18-16(19)20-12-6-9-13-7-2-1-3-8-13/h1-11H,12H2,(H,18,19)/b9-6+ |
Clé InChI |
KXAVOCQKQLQHKX-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/COC(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4,5,6,7,19,20,21,22,22,23,23-Dodecachloro-12,12-dioxo-13-oxa-12lambda6-thiaheptacyclo[17.2.1.14,7.02,18.03,8.09,17.011,15]tricosa-5,9,11(15),16,20-pentaen-14-one](/img/structure/B11952822.png)
![(1E)-1-(4-methoxyphenyl)ethanone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11952833.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
![Ethyl 2-amino-6-[2-(2-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952843.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)






